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Compound of Interest

Compound Name: CALCIUM PLUMBATE

Cat. No.: B1143677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analysis of calcium plumbate
(Ca₂PbO₄) using powder X-ray diffraction (XRD). Calcium plumbate is an inorganic compound

historically used as an anti-corrosive pigment. Its characterization is crucial for quality control,

phase identification, and understanding its structural properties in various applications. Powder

XRD is the primary non-destructive technique for determining the crystal structure and phase

purity of this material.

Crystallographic Data for Calcium Plumbate
The foundational step in powder diffraction analysis is understanding the material's known

crystallographic parameters. Calcium plumbate crystallizes in the orthorhombic system. The

data, derived from experimental studies and computational databases, is summarized below.

Note that variations in lattice parameters can arise from different experimental conditions or

conventions in defining the unit cell.

Table 1: Crystal Structure and Lattice Parameters of Ca₂PbO₄
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Parameter Value Source

Crystal System Orthorhombic
[Materials Project, Teichert A.

et al.]

Space Group Pbam (No. 55)
[Materials Project, Teichert A.

et al.]

Lattice Parameters (a, b, c)
a = 3.40 Å, b = 5.85 Å, c =

9.77 Å

[Materials Project

(Experimental)]

a = 5.832 Å, b = 9.766 Å, c =

3.375 Å
[Teichert A. et al., 1992]

a = 3.427 Å, b = 5.901 Å, c =

9.908 Å
[Materials Project (Calculated)]

Angles (α, β, γ) α = β = γ = 90°
[Materials Project, Teichert A.

et al.]

Table 2: Atomic Positions for Ca₂PbO₄ (Space Group Pbam)

The following table details the fractional atomic coordinates, which specify the position of each

atom within the unit cell. This information is essential for calculating a theoretical diffraction

pattern and performing Rietveld refinement.
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Atom Wyckoff Site x y z

Pb 2a 0 0.5 0.5

Ca 4h 0.5 0.4273 0.8181

O1 4g 0 0.1403 0.7992

O2 4h 0.5 0.2607 0.5482

Source: Based

on data from the

Materials Project,

referencing the

work of Teichert

A. and Mueller-

Buschbaum H.

Experimental Protocol for Data Acquisition
Obtaining a high-quality powder diffraction pattern is critical for accurate analysis. The following

outlines a typical, detailed methodology for analyzing a complex oxide powder like calcium
plumbate.

1. Sample Preparation:

Synthesize Ca₂PbO₄ powder using a method such as a solid-state reaction (heating

stoichiometric amounts of CaO and PbO₂) or a sol-gel process to ensure phase purity.

Gently grind the synthesized powder in an agate mortar to achieve a fine, uniform particle

size (typically <10 µm) to minimize preferred orientation effects.

Mount the powder onto a zero-background sample holder (e.g., a single-crystal silicon wafer)

to reduce background noise in the resulting pattern. Ensure the sample surface is smooth

and flat.

2. Data Collection:
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Instrument: A modern powder diffractometer equipped with a high-efficiency detector (e.g., a

position-sensitive detector).

X-ray Source: Copper K-alpha (Cu Kα) radiation (λ ≈ 1.5418 Å) is commonly used.

Optics: Bragg-Brentano geometry is standard.

Scan Parameters:

2θ Range: 5° to 130° to cover a wide range of reflections.
Step Size: 0.02° in 2θ.
Dwell Time: A sufficient time per step to achieve good signal-to-noise ratio.

Calibration: Use an external standard, such as NIST SRM 660a (LaB₆), to calibrate the

instrument and accurately determine instrumental peak broadening.

Data Analysis and Interpretation Workflow
The analysis of the collected data follows a systematic workflow. The primary goal is to match

the experimental pattern to a known phase or to refine the crystal structure details using the full

diffraction profile. The process, known as Rietveld refinement, uses a least-squares approach

to fit a theoretical pattern (calculated from the crystal structure model) to the experimental data.
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Fig. 1: Standard workflow for powder XRD analysis.

Visualization of the Ca₂PbO₄ Crystal Structure
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The crystal structure of Ca₂PbO₄ is characterized by specific coordination environments for its

constituent ions. The lead (Pb⁴⁺) ions are bonded to six oxygen atoms, forming octahedra

(PbO₆). These octahedra share edges to create chains. The calcium (Ca²⁺) ions are situated in

a more complex 7-coordinate geometry, linking these chains together.

Logical Representation of Ca₂PbO₄ Structure

Lead-Oxygen Chains

Calcium Coordination

PbO₆

Octahedron

PbO₆

Octahedron

Edge-Sharing

...

Edge-Sharing

Ca²⁺ Ion
(7-Coordinate)

Links Chains

Click to download full resolution via product page

Fig. 2: Simplified Ca₂PbO₄ structural motifs.
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[https://www.benchchem.com/product/b1143677#calcium-plumbate-powder-diffraction-file-
pdf-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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